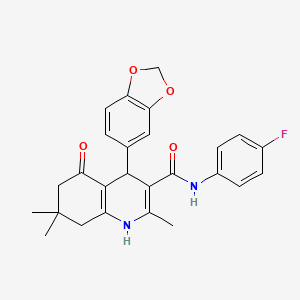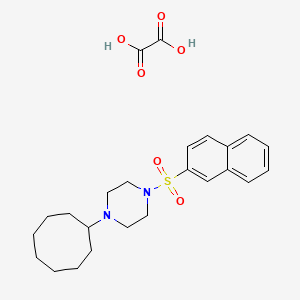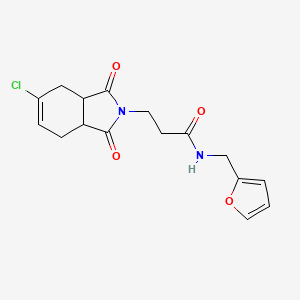![molecular formula C30H33N3O3 B3940975 N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide](/img/structure/B3940975.png)
N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide
Overview
Description
N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide, also known as Boc-Lys(Boc)-Phe(Abz)-Lys(Cycloheptyl)-OH, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is synthesized through a complex process that involves multiple steps and requires expertise in organic chemistry. In
Mechanism of Action
The mechanism of action of N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide involves the inhibition of specific enzymes and proteins involved in various biological processes. The peptide inhibits the activity of cancer cells by blocking the activity of enzymes such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). These enzymes are responsible for the invasion and metastasis of cancer cells. The peptide also inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation. Moreover, the peptide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are responsible for the development of inflammation.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide has several biochemical and physiological effects. The peptide has been found to inhibit the activity of specific enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of cancer cells and induce apoptosis. The peptide also inhibits the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. Moreover, the peptide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide in lab experiments include its specificity and potency. The peptide has been found to inhibit the activity of specific enzymes and proteins involved in various biological processes, making it a valuable tool for studying these processes. Moreover, the peptide has been found to have high potency, making it effective even at low concentrations. However, the limitations of using N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide in lab experiments include its complex synthesis method, which requires technical expertise in organic chemistry. Moreover, the peptide is relatively expensive, making it less accessible for some researchers.
Future Directions
There are several future directions for the study of N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide. One potential direction is the development of more efficient and cost-effective synthesis methods for the peptide. Another direction is the study of the peptide's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Moreover, the peptide's mechanism of action needs to be further elucidated to better understand its potential applications. Finally, the peptide's safety and efficacy need to be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Conclusion:
N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide is a peptide that has shown promising results in scientific research. The peptide has potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. It inhibits the activity of specific enzymes and proteins involved in various biological processes and has several biochemical and physiological effects. Although the peptide has some limitations, its specificity and potency make it a valuable tool for studying biological processes. There are several future directions for the study of N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide, including the development of more efficient and cost-effective synthesis methods and the evaluation of its safety and efficacy in preclinical and clinical studies.
Scientific Research Applications
N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide has shown promising results in scientific research. It has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. The peptide has been found to inhibit the activity of cancer cells and induce apoptosis (programmed cell death). It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. Moreover, the peptide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-benzamido-N-[1-(cycloheptylamino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c34-28(23-15-7-4-8-16-23)32-26-20-12-11-19-25(26)29(35)33-27(21-22-13-5-3-6-14-22)30(36)31-24-17-9-1-2-10-18-24/h3-8,11-16,19-20,24,27H,1-2,9-10,17-18,21H2,(H,31,36)(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJXYAEXSLILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-5-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydro-2(3H)-furanone](/img/structure/B3940894.png)
![11-(4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3940902.png)
![5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3940906.png)



![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3940966.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3940972.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate](/img/structure/B3940980.png)

